2,5-Dimethoxy-4-iso-propylthioamphetamine

Overview

Description

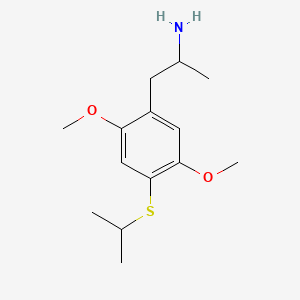

2,5-Dimethoxy-4-isopropylamphetamine is a psychedelic drug of the phenethylamine and amphetamine chemical classes . It has a molecular formula of C14H23NO2 . It is also known as ALEPH-4 .

Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxy-4-iso-propylthioamphetamine consists of an isopropyl group in place of the methyl group extending from the thiol on the amphetamine base structure . The molecular formula is C14H23NO2 .Chemical Reactions Analysis

While specific chemical reactions involving 2,5-Dimethoxy-4-iso-propylthioamphetamine are not available, it’s known that the presence of halogen substituents such as bromine, iodine, and chlorine in the 4-position determines an increase in potency with respect to unsubstituted 2,5-DMA .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 348.0±42.0 °C at 760 mmHg, and a flash point of 180.2±35.2 °C . It also has a molar refractivity of 71.5±0.3 cm3, a polar surface area of 44 Å2, and a molar volume of 240.9±3.0 cm3 .Scientific Research Applications

Forensic Chemistry & Toxicology

Aleph-4 is a homolog of 2,5-dimethoxy-4-methylthioamphetamine (DOT), a substituted amphetamine of the phenethylamine class of abused compounds . It contains an isopropyl group in place of the methyl group extending from the thiol on the amphetamine base structure . This compound is intended for forensic and research applications .

Hallucinogens

Aleph-4 falls under the category of hallucinogens . Hallucinogens are a diverse group of drugs that alter perception, thoughts, and feelings. They cause hallucinations, or sensations and images that seem real though they are not .

Performance-Enhancing Drugs

Aleph-4 is also classified under performance-enhancing drugs . These are substances used by athletes to improve their performances in the sports in which they engage .

Amphetamines

Aleph-4 is a type of amphetamine . Amphetamines are a group of synthetic psychoactive drugs called central nervous system (CNS) stimulants .

Phenethylamines

Aleph-4 is a phenethylamine . Phenethylamine is a natural compound biosynthesized from the amino acid phenylalanine by enzymatic decarboxylation .

Mechanism of Action

Aleph-4, also known as 2,5-Dimethoxy-4-iso-propylthioamphetamine or 1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane, is a psychedelic phenethylamine of the 2C family . Here we will discuss its mechanism of action in detail.

Target of Action

The primary target of Aleph-4 is the 5-HT 2A serotonin receptor in the brain . This receptor plays a key role in the signaling of the neurotransmitter serotonin, which is involved in the regulation of mood, anxiety, and happiness.

Mode of Action

Aleph-4 acts as an agonist at the 5-HT 2A serotonin receptor . This means it binds to this receptor and activates it, leading to an increase in the signaling of serotonin. This is a common mechanism of action shared by all hallucinogenic tryptamines and phenethylamines .

properties

IUPAC Name |

1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5/h7-10H,6,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWCXWKCQMBFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043040 | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123643-26-5 | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123643265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALEPH-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M669KSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

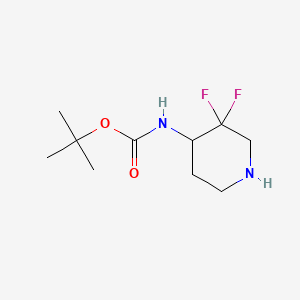

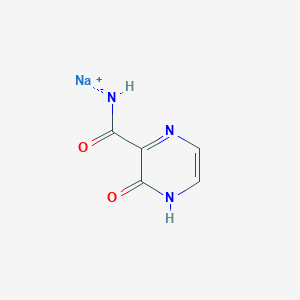

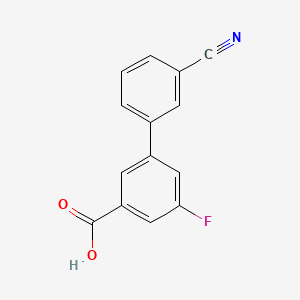

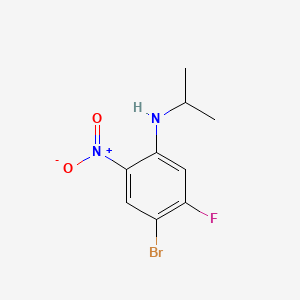

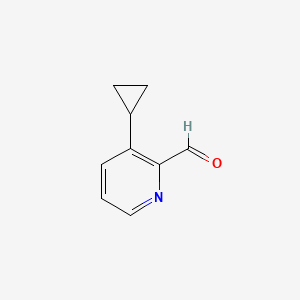

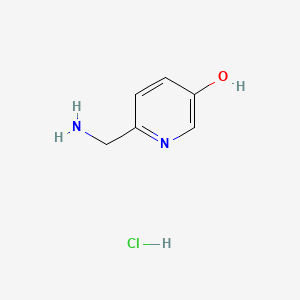

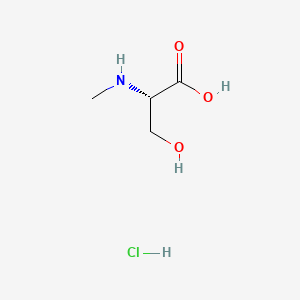

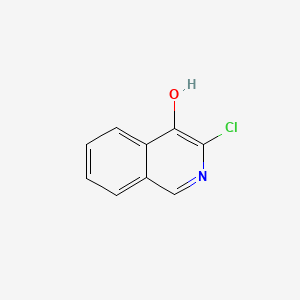

Feasible Synthetic Routes

Q & A

Q1: What are the key findings regarding Aleph-4 from the provided research?

A1: The research highlights that Aleph-4 (2,5-Dimethoxy-4-iso-propylthioamphetamine) is a novel designer drug identified in Japan. It was detected in products purchased illegally between 2008 and 2009 []. A separate study developed a method for detecting Aleph-4 and other related thioamphetamine designer drugs in human urine using capillary electrophoresis with diode array detection (CE-DAD) []. This suggests a growing concern regarding the recreational use and potential public health implications of this substance.

Q2: What analytical methods are used to detect Aleph-4?

A2: According to the research, Aleph-4 can be identified and quantified using a combination of techniques:

- Nuclear Magnetic Resonance (NMR): This technique provides structural information about the molecule. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies components of a mixture based on their mass-to-charge ratio, confirming the presence of Aleph-4. []

- Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS separates and identifies compounds but is particularly useful for analyzing non-volatile compounds like Aleph-4. []

- Capillary Electrophoresis with Diode Array Detection (CE-DAD): This technique, coupled with solid-phase extraction for sample preparation, allows for the simultaneous determination of Aleph-4 and other related thioamphetamine designer drugs in urine samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane](/img/structure/B595345.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)